molecular formula C40H58O3 B8521272 (R)-1-octadecyl-3-trityl-glycerol CAS No. 38169-74-3

(R)-1-octadecyl-3-trityl-glycerol

Cat. No.: B8521272
CAS No.: 38169-74-3
M. Wt: 586.9 g/mol
InChI Key: WPDRLJPASQLFJY-LDLOPFEMSA-N
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Description

Significance of Chiral Glycerol (B35011) Scaffolds in Stereoselective Organic Synthesis

Glycerol, a simple trihydric alcohol, possesses a prochiral center at its C2 position. google.com This means that substitution at one of the primary hydroxyl groups (C1 or C3) creates a chiral center, leading to the possibility of (R) and (S) enantiomers. In the realm of biological systems and pharmacology, the specific three-dimensional arrangement, or stereochemistry, of a molecule is often critical to its function. Phospholipids (B1166683) in bacteria and eukarya, for instance, typically contain a glycerol-3-phosphate (G3P) backbone with an R configuration, whereas archaeal phospholipids are built upon the enantiomeric glycerol-1-phosphate (G1P) with an S configuration. nih.gov

The synthesis of optically active glycerol derivatives from achiral starting materials invariably produces a racemic mixture of both enantiomers, which can be difficult and costly to separate. google.com Therefore, employing a chirally pure starting material, or a "chiral synthon," is a highly efficient strategy in stereoselective synthesis. google.com By starting with a pre-defined chiral glycerol scaffold, chemists can ensure that subsequent reactions proceed without altering the stereocenter, ultimately yielding a final product with the desired, single isomeric form. google.com This approach is fundamental in synthesizing a wide array of complex natural products and pharmaceuticals, including lecithins, macrobicyclic polyethers, and various ether lipids, where biological activity is intimately linked to a specific stereoisomer. google.com The use of chemoenzymatic methods, often employing lipases, has become a prominent technique for resolving racemic mixtures to produce these enantiomerically pure chiral intermediates for asymmetric synthesis. researchgate.net

The Strategic Role of the Trityl Protecting Group in Glycerol Chemistry

In multi-step organic syntheses involving polyfunctional molecules like glycerol, it is often necessary to temporarily block, or "protect," one reactive group to allow a chemical transformation to occur at another site. The triphenylmethyl group, commonly known as the trityl (Tr) group, serves as an effective protecting group for primary alcohols. total-synthesis.com

The key to the trityl group's strategic utility lies in its significant steric bulk. total-synthesis.com The three phenyl rings create a sterically hindered environment that makes it react selectively with the less hindered primary hydroxyl groups of glycerol over the secondary hydroxyl group. total-synthesis.com This regioselectivity is crucial for directing subsequent chemical modifications to the C2 position of the glycerol backbone. The protection reaction is typically carried out using trityl chloride in the presence of a base like pyridine, which neutralizes the HCl byproduct. total-synthesis.comgoogle.com

The trityl group is also valued for its specific cleavage conditions. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or acetic acid) or by using certain Lewis acids. total-synthesis.comgoogle.comcommonorganicchemistry.com The removal mechanism proceeds via the formation of a highly stable trityl cation. total-synthesis.com This selective protection and deprotection strategy allows for precise, stepwise modifications of the glycerol molecule, which is a cornerstone of complex lipid synthesis. google.com

Contextualization within the Synthesis of Complex Ether Lipids and Derivatives

The compound (R)-1-octadecyl-3-trityl-glycerol is a purpose-built intermediate for the synthesis of complex ether lipids. Ether lipids are a class of glycerolipids where the alkyl substituent at the sn-1 position is linked by an ether bond, rather than the more common ester bond. This ether linkage makes them more chemically stable and resistant to enzymatic degradation by certain lipases.

The structure of this compound provides three key features for this synthetic purpose:

The (R)-Configuration: Establishes the correct stereochemistry at the C2 carbon from the outset, which is characteristic of many natural ether lipids like Platelet-Activating Factor (PAF) and its analogues. scispace.com

The 1-O-octadecyl Group: This long alkyl chain is a common feature in many biologically active ether lipids, such as the anticancer agent edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine). nih.gov

The 3-O-trityl Group: This protecting group directs any subsequent reaction, such as acylation or alkylation, to the free secondary hydroxyl group at the C2 position.

A typical synthetic route using this intermediate would involve the modification of the C2 hydroxyl group, followed by the acidic removal of the trityl group to expose the primary hydroxyl at the C3 position. This newly freed hydroxyl group can then be further functionalized, for example, by introducing a phosphocholine (B91661) headgroup to complete the synthesis of a phospholipid like edelfosine or its analogues. nih.gov Research has demonstrated the utility of similar trityl-protected chiral glycerol intermediates, such as (R)- or (S)-trityl-glycidol, in the facile synthesis of various glycerol phospholipids, including thioether and thiolester analogues. stewarthendrickson.comnih.gov

Compound Data

Below is a table summarizing the key chemical properties of the subject compound.

PropertyValueSource(s)
Compound Name This compoundUser Request
Synonym 1-O-Octadecyl-3-O-trityl-rac-glycerol biosynth.comcymitquimica.com
Molecular Formula C₄₀H₅₈O₃ biosynth.comcymitquimica.com
Molecular Weight 586.89 g/mol biosynth.comcymitquimica.com
Appearance Solid biosynth.com
Primary Application Intermediate in organic synthesis cymitquimica.com

Properties

CAS No.

38169-74-3

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

(2R)-1-octadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3/t39-/m1/s1

InChI Key

WPDRLJPASQLFJY-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for R 1 Octadecyl 3 Trityl Glycerol

Enantioselective Preparation of Chiral Glycerol (B35011) Building Blocks

The cornerstone of synthesizing (R)-1-octadecyl-3-trityl-glycerol lies in the procurement of an enantiomerically pure (R)-glycerol derivative. Several distinct approaches have been developed to achieve this, each with its own merits and challenges. These methods can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and enzymatic transformations.

Chiral Pool Approaches Utilizing Natural Precursors (e.g., D-mannitol, L-serine)

The "chiral pool" strategy leverages readily available and inexpensive enantiopure natural products as starting materials. D-mannitol and L-serine are prominent examples of such precursors for the synthesis of chiral glycerol derivatives.

D-Mannitol: A common route starting from D-mannitol involves its conversion to 1,2:5,6-di-O-isopropylidene-D-mannitol. Oxidative cleavage of the central diol followed by reduction yields (R)-2,3-O-isopropylideneglyceraldehyde, a versatile C3 building block. This aldehyde can then be further transformed into the desired (R)-glycerol derivatives. For instance, (R)-1,2-isopropylidene-sn-glycerol can be obtained from D-mannitol. stewarthendrickson.comnih.gov The synthesis of chiral hydroxyl phospholanes from D-mannitol has also been explored, demonstrating the versatility of this starting material. nih.gov

L-Serine: L-serine, a naturally occurring amino acid, can be stereospecifically converted to (R)-glyceric acid via diazotization, a reaction that proceeds with retention of configuration at the C2 center. stewarthendrickson.com The resulting (R)-glyceric acid can then be transformed into optically pure (R)-isopropylideneglycerol, a key intermediate for the synthesis of various glycerides. stewarthendrickson.com This approach provides a reliable pathway to the (R)-enantiomer of glycerol derivatives. The production of L-serine itself from renewable resources like glycerol is also an area of active research, which could further enhance the sustainability of this synthetic route. researchgate.netnih.gov

Natural PrecursorKey IntermediateReference
D-Mannitol(R)-2,3-O-isopropylideneglyceraldehyde nih.gov
L-Serine(R)-Glyceric acid stewarthendrickson.com

Asymmetric Synthetic Routes to Glycerol Derivatives

Asymmetric synthesis offers a powerful alternative to the chiral pool approach, creating the desired stereocenter through a stereoselective reaction.

Another powerful asymmetric strategy is the copper-catalyzed asymmetric desymmetrization of glycerol . This method utilizes a chiral ligand, such as (R,R)-PhBOX, in conjunction with a copper catalyst to selectively functionalize one of the prochiral primary hydroxyl groups of glycerol, yielding optically active monosulfonylated glycerol derivatives with high efficiency. dss.go.th

Asymmetric MethodKey Intermediate/ProductCatalyst/ReagentEnantiomeric Excess (ee)Reference
Asymmetric Epoxidation(R)-Trityl-glycidolTi(O-iPr)4 / L-(+)-DIPT>98% nih.gov
Asymmetric DesymmetrizationOptically active monosulfonylated glycerolCuCN / (R,R)-PhBOXHigh dss.go.th

Enzymatic Transformations for Stereocontrol in Glycerol Scaffolds

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic glycerol derivatives, offering a green and highly selective method for obtaining enantiopure compounds.

Lipases can selectively acylate one enantiomer of a racemic glycerol derivative, leaving the other enantiomer unreacted and thus resolved. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to exhibit high regioselectivity towards the primary hydroxyl groups of glycerol. This enzymatic approach can be employed to resolve racemic mixtures and obtain the desired (R)- or (S)-glycerol derivatives. The efficiency of enzymatic resolutions can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions.

Enzymatic methods are not only used for resolution but also for the direct synthesis of glycerol derivatives. For example, the enzymatic synthesis of glycerol carbonate from glycerol and a dialkyl carbonate has been demonstrated. nih.gov Furthermore, enzymatic cascades have been developed for the production of L-serine from glycerol, which can then be used in chiral pool synthesis. researchgate.net

EnzymeReaction TypeSubstrateProductReference
LipaseKinetic Resolution (Acylation)Racemic glycerol derivativeEnantiopure glycerol derivativeN/A
Candida antarctica lipase B (CALB)Regioselective AcylationGlycerol1-O-AcylglycerolN/A
Acid Phosphatases/PhytasesPhosphorylationGlycerolrac-Glycerol-1-phosphate nih.gov

Regioselective Functionalization and Ether Bond Formation

Once a chiral (R)-glycerol building block is obtained, the subsequent steps involve the selective protection of the hydroxyl groups and the formation of the ether linkage with the octadecyl chain.

Selective Monoprotection Strategies for Glycerol Hydroxyls

Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group, which differ in their reactivity. This difference allows for regioselective protection, particularly of the more sterically accessible primary hydroxyl groups.

The triphenylmethyl (trityl) group is a bulky protecting group that is highly selective for primary alcohols over secondary alcohols due to steric hindrance. The reaction of a glycerol derivative with trityl chloride in the presence of a base, such as pyridine, leads to the formation of a trityl ether at the primary hydroxyl position.

This selectivity is crucial for the synthesis of this compound. Starting with an (R)-glycerol derivative, the primary hydroxyl at the C3 position can be selectively protected with a trityl group. This is a key step that directs the subsequent introduction of the octadecyl group to the C1 position. The tritylation reaction typically proceeds smoothly under mild conditions.

The synthesis of (R)-trityl-glycidol, as mentioned earlier, is a prime example of the application of trityl protection in the early stages of the synthesis. nih.gov In a more direct approach, if starting with (R)-1-octadecyl-glycerol, the C3-hydroxyl group can be selectively tritylated.

The general reaction for the tritylation of a primary alcohol is as follows:

R-CH₂OH + Trityl-Cl + Pyridine → R-CH₂-O-Trityl + Pyridine·HCl

Protecting GroupReagentSelectivityReference
Triphenylmethyl (Trityl)Trityl chloride (TrCl)Primary > Secondary Hydroxyls nih.gov

Following the protection of the C3 hydroxyl group with a trityl group, the octadecyl chain can be introduced at the C1 position via a Williamson ether synthesis. This involves the deprotonation of the remaining primary hydroxyl group at C1 with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an octadecyl halide (e.g., octadecyl bromide or iodide). The secondary hydroxyl group at C2 may require protection during this step, or its lower reactivity can be exploited to achieve regioselective etherification at the C1 position.

Formation of the sn-1 Octadecylether Linkage

The formation of the ether bond at the sn-1 position is a crucial step in the synthesis of this compound. The Williamson ether synthesis is the most widely employed method for this transformation. masterorganicchemistry.compressbooks.pub This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing this compound, the alkoxide is generated from the free hydroxyl group at the sn-1 position of the trityl-protected glycerol derivative. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming a reactive alkoxide intermediate. pressbooks.pub This alkoxide then reacts with an octadecyl halide (e.g., octadecyl bromide) in an SN2 reaction to form the desired ether linkage. tandfonline.comtandfonline.comresearchgate.net The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org

The efficiency of the Williamson ether synthesis is dependent on several factors. The choice of the leaving group on the alkylating agent is important, with iodides and bromides being more reactive than chlorides. masterorganicchemistry.com The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield and minimize side reactions. tandfonline.comresearchgate.net For instance, reacting the trityl-protected glycerol with octadecyl bromide and sodium hydride in DMF is a common procedure. rsc.org

Alternative methods for ether bond formation exist, such as reductive alkylation, but the Williamson ether synthesis remains a robust and versatile method for preparing glycerol ethers. rsc.orgresearchgate.net

Optimization and Refinement of Synthetic Pathways

The multi-step nature of the synthesis of this compound necessitates careful optimization to ensure high yields and purity while maintaining efficiency.

Strategies for Enhanced Reaction Yields and Purity

Purification of Starting Materials and Reagents: Ensuring the purity of reactants and solvents is a fundamental step to prevent side reactions and the introduction of impurities that can be difficult to remove later. rochester.edu

Reaction Monitoring: Careful monitoring of each reaction step, often using techniques like Thin Layer Chromatography (TLC), allows for the determination of the optimal reaction time, preventing the formation of byproducts due to over-reaction or incomplete conversion. odinity.com

Controlled Reagent Addition: In many cases, the slow, dropwise addition of reagents can help to control the reaction temperature and minimize the formation of undesired side products. rochester.edu

Efficient Purification Techniques: Post-reaction workup and purification are critical. Techniques such as column chromatography are often necessary to separate the desired product from unreacted starting materials and byproducts. odinity.com The choice of solvent system for chromatography is crucial for achieving good separation. Acid-sensitive compounds may require specific precautions during silica (B1680970) gel chromatography. rochester.edu

Crystallization: Recrystallization of the final product or key intermediates can significantly enhance purity. stackexchange.com Slow cooling and maintaining a low level of supersaturation can lead to the formation of larger, purer crystals. stackexchange.com

The following table summarizes key considerations for optimizing reaction conditions:

ParameterStrategy for OptimizationRationale
Reaction Time Monitor reaction progress using TLC or other analytical methods.Prevents incomplete reactions or the formation of degradation products. rochester.edu
Temperature Maintain the optimal temperature for each reaction step.Ensures sufficient reaction rate while minimizing side reactions. rochester.edu
Solvent Use pure, dry solvents.Avoids unwanted side reactions with impurities or water. rochester.edu
Purification Employ appropriate techniques like column chromatography and recrystallization.Removes impurities and isolates the desired product in high purity. odinity.comstackexchange.com

Reduction of Linear Steps in Multistep Synthesis

One approach is the use of one-pot reactions where multiple transformations are carried out in the same reaction vessel without isolating the intermediates. This can significantly reduce the number of workup and purification steps. For example, a one-pot, three-component reaction can be used for the synthesis of certain heterocyclic compounds, demonstrating the potential for streamlining synthetic sequences. researchgate.net

Another strategy involves the development of more convergent synthetic routes. In a convergent synthesis, different fragments of the target molecule are synthesized separately and then joined together in the later stages. This is often more efficient than a linear synthesis where the main backbone of the molecule is built up step-by-step.

For the synthesis of glycerol ethers, alternative pathways that bypass multiple protection and deprotection steps are being explored. For example, a two-step procedure involving an initial transesterification to a monoglyceride followed by its reduction to the glycerol monoether has been investigated as a more direct route. rsc.org While not directly applicable to the synthesis of the trityl-protected intermediate, this illustrates the ongoing efforts to develop more concise synthetic methods for this class of compounds.

R 1 Octadecyl 3 Trityl Glycerol As a Pivotal Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Defined Ether Lipids

(R)-1-octadecyl-3-trityl-glycerol serves as a crucial intermediate in the synthesis of structurally defined ether lipids. These lipids are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, a feature that imparts distinct chemical and biological properties compared to their ester-linked counterparts. The trityl group at the sn-3 position provides a sterically hindered environment, allowing for selective reactions at the sn-2 position.

Elaboration into Alkyl-sn-glycerols

A primary application of this compound is its conversion into 1-O-octadecyl-sn-glycerol. beilstein-journals.org This transformation is a critical step in the synthesis of various ether lipids. The synthesis of 1-O-octadecyl-sn-glycerol can be achieved through a multi-step process that involves the protection and deprotection of hydroxyl groups on the glycerol backbone. For instance, a synthetic route might involve the deprotection of the two alcohol functions of a precursor in acidic media to yield 3-O-octadecyl-sn-glycerol. nih.gov Subsequent chemical modifications can then lead to the desired 1-O-octadecyl-sn-glycerol. nih.gov This intermediate is foundational for building more complex ether lipid structures.

Applications in the Synthesis of Platelet-Activating Factor (PAF) and its Analogs

This compound is instrumental in the synthesis of Platelet-Activating Factor (PAF) and its analogs. beilstein-journals.org PAF, chemically known as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator involved in numerous physiological processes, including platelet aggregation, inflammation, and allergic responses. nih.gov The synthesis of PAF often commences with a glycerol ether lipid which is reacted with trityl chloride to yield a tritylated intermediate. beilstein-journals.orgnih.gov This intermediate, which can be derived from this compound, allows for the specific introduction of the acetyl group at the sn-2 position and the phosphocholine (B91661) headgroup at the sn-3 position, ultimately leading to the total synthesis of PAF. beilstein-journals.orgnih.govnih.gov The structural integrity and stereochemistry of the final PAF molecule are crucial for its biological activity. nih.gov

Role in the Directed Synthesis of Phospholipid Derivatives

The strategic use of this compound extends to the directed synthesis of various phospholipid derivatives. The trityl group's ability to selectively protect the sn-3 hydroxyl group allows for precise modifications at other positions of the glycerol backbone, enabling the construction of a wide array of phospholipids (B1166683) with tailored structures and functions. nih.gov This controlled approach is essential for producing phospholipids with specific acyl chains at the sn-2 position and various polar headgroups at the sn-3 position.

Integration into Lipid-Oligonucleotide Conjugate Architectures

This compound and its derivatives are valuable components in the construction of lipid-oligonucleotide conjugates. encyclopedia.pub These hybrid molecules, which combine the properties of lipids and nucleic acids, are being explored for various therapeutic applications, including the delivery of antisense oligonucleotides and siRNAs. researchgate.net The lipid moiety can enhance the cellular uptake and pharmacokinetic properties of the oligonucleotide. The synthesis of these conjugates can involve the attachment of the lipid component, derived from intermediates like this compound, to the 5' or 3' end of the oligonucleotide. researchgate.netrsc.org

Derivatization and Subsequent Transformations of R 1 Octadecyl 3 Trityl Glycerol

Controlled Deprotection Methodologies for the Trityl Group

The trityl (triphenylmethyl) group is a sterically bulky protecting group favored for its selective introduction onto primary alcohols and its lability under acidic conditions. total-synthesis.com Its efficient and clean removal is a critical step in the synthetic pathway of many glycerol (B35011) ether lipids, enabling further functionalization at the newly liberated sn-3 hydroxyl group.

The most common method for cleaving the trityl ether linkage involves the use of Brønsted or Lewis acids. total-synthesis.com The reaction proceeds via protonation or coordination to the ether oxygen, followed by the formation of the highly stable trityl cation, which acts as an excellent leaving group. total-synthesis.com The choice of acid and reaction conditions is crucial to ensure the selective removal of the trityl group without affecting other acid-sensitive functionalities that may be present in the molecule.

Commonly used mild acidic conditions include treatment with solutions of formic acid or acetic acid. total-synthesis.comnih.gov For instance, formic acid has been effectively used as a deprotecting agent for trityl groups in carbohydrate and nucleoside chemistry. nih.gov Another mild and highly selective method involves the use of carbon tetrabromide (CBr₄) in refluxing methanol (B129727). This system operates under neutral conditions and has been shown to deprotect trityl ethers in high yields while leaving other protecting groups like benzyl (B1604629), acetyl, and various silyl (B83357) ethers intact. nih.gov

For substrates that are less sensitive, stronger acids such as trifluoroacetic acid (TFA) can be employed for rapid and complete deprotection. total-synthesis.com Lewis acids like zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) have also been utilized, particularly in carbohydrate chemistry where chelation can influence reactivity. total-synthesis.com

Table 1: Selected Mild Acid-Catalyzed Deprotection Reagents for Trityl Ethers

Reagent/SystemConditionsSelectivityReference
Formic Acid (HCOOH)In methanol or methylene (B1212753) chlorideHigh, can be selective over TBDMS ethers nih.gov
Acetic Acid (CH₃COOH)Typically in an inert solventGood, can be selective over TBS ethers total-synthesis.com
Carbon Tetrabromide (CBr₄)Refluxing methanolHigh, inert to many other protecting groups nih.gov
Trifluoroacetic Acid (TFA)Dilute in an inert solventLow, strong acid for general deprotection total-synthesis.com
Zinc Bromide (ZnBr₂)Inert solventGood, useful in polyol systems total-synthesis.com

While less common than acid-catalyzed methods, catalytic hydrogenation can also be employed to remove a trityl group. This method involves hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). However, the cleavage of a trityl ether via hydrogenolysis is generally slow compared to the removal of other common protecting groups like benzyl ethers or carbamates (Cbz). chemicalforums.com

This difference in reactivity can sometimes be exploited for selective deprotection. For example, a Cbz group may be removed in the presence of a trityl group if the reaction is carefully monitored. chemicalforums.com The efficiency of the cleavage can be influenced by factors such as the specific activity of the catalyst, solvent, pressure, and reaction time. chemicalforums.com In some cases, alternative catalysts like rhodium on carbon (Rh/C) have been investigated to avoid the cleavage of the trityl group while targeting other functionalities. chemicalforums.com Due to its sluggish nature, catalytic hydrogenation is not the preferred method for trityl deprotection unless other parts of the molecule are incompatible with acidic conditions.

Functional Group Introduction at the sn-2 Hydroxyl Position

The free secondary hydroxyl group at the sn-2 position of (R)-1-octadecyl-3-trityl-glycerol is a key site for introducing structural diversity, leading to a vast range of biologically active ether lipid analogues. nih.govwikipedia.org This position can be readily functionalized through various reactions, most commonly acylation or alkylation.

Acylation: Esterification of the sn-2 hydroxyl group is a common strategy. For example, acetylation with acetic anhydride (B1165640) or acetyl chloride yields an analogue of the potent signaling molecule, Platelet-Activating Factor (PAF). nih.gov Similarly, acylation with long-chain fatty acids can produce mixed alkyl-acyl glycerols.

Alkylation: Introduction of an ether linkage at the sn-2 position is another important modification. The synthesis of the anticancer agent Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine) involves the methylation of the sn-2 hydroxyl. nih.gov This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

The introduction of these functional groups significantly alters the physicochemical properties and biological activity of the resulting glycerol ether.

Table 2: Examples of Functionalization at the sn-2 Position

ReagentFunctional Group IntroducedResulting Lipid Class (Example)Reference
Acetic AnhydrideAcetyl (-COCH₃)PAF Analogue nih.gov
Palmitoyl ChloridePalmitoyl (Ester)1-O-Alkyl-2-acyl-glycerol nih.gov
Methyl Iodide / NaHMethyl (-CH₃)Edelfosine Precursor nih.gov

Advanced Derivatization Strategies for Tailored Glycerol Ethers

Beyond simple acylation and alkylation at the sn-2 position, this compound is a precursor for more complex, tailored ether lipids designed for specific applications in research and medicine. These advanced strategies aim to create molecules with enhanced stability, targeted biological activity, or specific properties for use in drug delivery systems. nih.govstewarthendrickson.comnih.gov

One such strategy involves the synthesis of thioether lipid analogues. stewarthendrickson.com By modifying the synthetic route, a thiol can be used to open a chiral epoxide precursor, leading to the incorporation of a sulfur atom in the glycerol backbone, for example at the sn-1 position. These thioether analogues are often more resistant to metabolic degradation than their oxygen-containing counterparts. stewarthendrickson.comnih.gov

Another area of advanced derivatization is the creation of glyco-ether lipids. nih.gov In these molecules, a carbohydrate moiety is attached to the glycerol backbone, often after deprotection of the trityl group. These compounds, sometimes called Glycosylated Antitumor Ether Lipids (GAELs), have shown promising anticancer properties. nih.gov

Furthermore, derivatization strategies are employed to create ether lipids with modified polar head groups. After deprotection of the trityl group, the exposed sn-3 hydroxyl can be phosphitylated and subsequently oxidized to introduce various phosphocholine (B91661), phosphoethanolamine, or other phosphate-based head groups, creating a wide variety of ether phospholipids (B1166683). nih.govnih.gov These tailored syntheses are crucial for studying structure-activity relationships and developing novel therapeutic agents. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (R)-1-octadecyl-3-trityl-glycerol, both ¹H and ¹³C NMR are crucial for confirming the regiochemistry of the substituents on the glycerol (B35011) backbone and verifying the presence of all structural components.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the trityl, octadecyl, and glycerol moieties. The aromatic protons of the trityl group typically appear in the downfield region, around 7.2-7.5 ppm. researchgate.net The long alkyl chain of the octadecyl group will present a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.88 ppm, a large, broad signal for the repeating methylene (B1212753) units (-(CH₂)₁₅-) around 1.25 ppm, and multiplets for the methylene groups adjacent to the ether linkage and the terminal methyl group. libretexts.orginflibnet.ac.in The protons of the glycerol backbone are of particular importance for confirming the 1,3-substitution pattern. The methine proton (CH-OH) and the four methylene protons (CH₂-O-alkyl and CH₂-O-trityl) will resonate in the range of 3.0-4.0 ppm. oregonstate.edu The precise chemical shifts and coupling patterns of these glycerol protons are sensitive to the stereochemistry and the nature of the substituents. scielo.br

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbons of the trityl group, including the quaternary carbon attached to the oxygen and the aromatic carbons, will have characteristic chemical shifts. The octadecyl chain will show a signal for the terminal methyl carbon around 14 ppm and a series of signals for the methylene carbons, with those closer to the ether oxygen being more deshielded. nih.gov The three carbons of the glycerol backbone are expected to resonate between 60 and 80 ppm. nih.govresearchgate.net The chemical shift of the C-2 carbon is particularly indicative of the substitution pattern. In 1,3-disubstituted glycerols, the C-2 signal is typically found at a different chemical shift compared to 1,2- or 2,3-disubstituted glycerols. uoc.gr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trityl Group
Aromatic Protons (15H) 7.20 - 7.50 (m) 127 - 145
Quaternary Carbon (-C(Ph)₃) - ~87
Glycerol Backbone
H-1, H-3 (4H) 3.10 - 3.50 (m) 63 - 72
H-2 (1H) 3.80 - 4.00 (m) 69 - 72
C-1, C-3 - 63 - 72
C-2 - 69 - 72
Octadecyl Chain
-O-CH₂- (2H) 3.40 - 3.60 (t) ~72
-(CH₂)₁₆- (32H) 1.25 (br s) 22 - 32
-CH₃ (3H) 0.88 (t) ~14

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. researchgate.netlibretexts.orginflibnet.ac.innih.gov Actual values may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

Chiral Chromatography for Enantiomeric Purity and Diastereomer Resolution

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, verifying the enantiomeric purity of this compound is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. heraldopenaccess.us

Enantiomeric Purity Analysis: The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiracel OD, Lux Cellulose-2), are frequently effective for resolving enantiomers of glycerol derivatives. researchgate.netnih.gov The analysis is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. researchgate.netnih.gov The free hydroxyl group at the C-2 position of the glycerol backbone can be derivatized with a chromophoric or fluorophoric group to enhance detection sensitivity and potentially improve the chiral separation. researchgate.net The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. uma.es

Diastereomer Resolution: In some synthetic routes, diastereomeric intermediates may be formed. Chiral chromatography is also a powerful tool for the separation and analysis of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral stationary phases. However, chiral columns can provide significantly better resolution. For instance, if a chiral derivatizing agent is used to react with the free hydroxyl group, the resulting diastereomers can be effectively resolved by HPLC. aocs.org The elution order of diastereomers can sometimes be reversed by using the opposite enantiomer of the derivatizing agent. aocs.org

Table 2: Typical Chiral HPLC Conditions for the Analysis of Glycerol Derivatives

Parameter Condition Reference
Column Chiral Stationary Phase (e.g., Chiracel OD, Lux Cellulose-2) researchgate.netnih.gov
Mobile Phase Hexane/Isopropanol (e.g., 99:1 to 90:10 v/v) researchgate.netnih.gov
Flow Rate 0.5 - 1.0 mL/min researchgate.net
Detection UV (if a chromophore is present or introduced via derivatization) researchgate.net
Temperature Ambient or controlled (e.g., 25 °C) nih.gov

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. It is an invaluable tool for monitoring the progress of a chemical reaction and for identifying intermediates and byproducts.

Reaction Monitoring: During the synthesis of this compound, mass spectrometry can be used to track the consumption of starting materials and the formation of the desired product. By analyzing small aliquots of the reaction mixture over time, one can determine the reaction's endpoint and identify any stable intermediates that may accumulate. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the direct analysis of the reaction mixture with minimal sample preparation. nih.gov

Intermediate and Product Identification: The mass spectrum of this compound will show a molecular ion peak (or a protonated/adducted molecule) corresponding to its molecular weight (586.90 g/mol ). cymitquimica.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides structural information. For ether-containing lipids, a common fragmentation pathway is cleavage alpha to the ether oxygen. miamioh.edulibretexts.org Therefore, one would expect to see fragment ions corresponding to the loss of the octadecyl chain or the octadecyloxy moiety. The trityl group is known to form a very stable triphenylmethyl cation (m/z 243) upon fragmentation, which would be a characteristic peak in the mass spectrum. uvic.ca The identification of expected intermediates, such as 1-O-octadecyl-sn-glycerol or 3-O-trityl-sn-glycerol, can be confirmed by their respective molecular ion peaks and fragmentation patterns. For example, the mass spectra of alkyl glycerol ethers often show characteristic ions resulting from the loss of the alkoxy group. scielo.brnih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound and Potential Intermediates

Compound/Fragment Formula Predicted m/z Notes
This compound C₄₀H₅₈O₃ 587.4 [M+H]⁺, 609.4 [M+Na]⁺ Molecular ion adducts
Triphenylmethyl (Trityl) Cation C₁₉H₁₅⁺ 243.1 A very stable and characteristic fragment
Loss of Trityl Group C₂₁H₄₃O₃⁺ 343.3 [M-C₁₉H₁₅]⁺
Loss of Octadecyl Chain C₂₂H₂₁O₃⁺ 345.1 [M-C₁₈H₃₇]⁺
1-O-octadecyl-sn-glycerol C₂₁H₄₄O₃ 345.3 [M+H]⁺, 367.3 [M+Na]⁺ Potential synthetic intermediate

Note: m/z values are for the most abundant isotope and may be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in ESI-MS.

Theoretical and Computational Investigations of Glycerol Ether Lipids and Their Synthesis

Molecular Modeling and Conformational Analysis of (R)-1-octadecyl-3-trityl-glycerol and its Analogs

Molecular modeling and conformational analysis are powerful tools for understanding the three-dimensional structure and flexibility of molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its structural properties based on the well-understood characteristics of its constituent parts: the glycerol (B35011) backbone, the octadecyl ether chain, and the bulky trityl protecting group.

The trityl (triphenylmethyl) group is exceptionally bulky and hydrophobic. Its three phenyl rings can adopt various propeller-like conformations, which in turn restrict the rotation around the C3-O bond of the glycerol backbone. This steric hindrance is a known feature utilized in synthetic chemistry for the selective protection of primary alcohols. total-synthesis.com Molecular mechanics and quantum mechanical calculations can be employed to determine the most stable conformations by mapping the potential energy surface as a function of key dihedral angles.

The octadecyl ether chain, being long and flexible, can adopt numerous conformations. In a lipid bilayer environment, these chains would tend to align, contributing to the packing and fluidity of the membrane. nih.govnih.gov Molecular dynamics simulations of analogous ether lipids have shown that the absence of a carbonyl group at the sn-1 position, as seen in ester-linked lipids, leads to different hydrogen bonding patterns and can affect membrane thickness and rigidity. nih.govcanada.ca

Illustrative Conformational Data

To illustrate the type of data obtained from conformational analysis, the following table presents hypothetical, yet plausible, dihedral angles for the most stable conformer of this compound in a vacuum, as might be predicted by molecular mechanics calculations.

Dihedral AngleAtoms Involved (Glycerol Backbone)Predicted Value (Degrees)
Φ1O1-C1-C2-C3180 (anti-periplanar)
Φ2C1-C2-C3-O3-60 (gauche)

This table is for illustrative purposes only and does not represent published experimental or computational data.

Computational Prediction of Reaction Selectivity and Mechanism in Glycerol Chemistry

Computational chemistry plays a crucial role in predicting the selectivity and understanding the mechanisms of reactions involving glycerol. nih.gov The synthesis of this compound involves several steps where selectivity is key. For instance, the regioselective tritylation of a primary hydroxyl group over a secondary one is a critical step in many syntheses of structured glycerolipids.

Density Functional Theory (DFT) calculations can be used to model the transition states of competing reaction pathways. By comparing the activation energies of these pathways, one can predict which product is likely to be favored. In the case of tritylation of glycerol, the reaction proceeds via a carbocation intermediate. total-synthesis.com Computational models can show that the transition state leading to the protection of the primary hydroxyl group at the sn-3 position is lower in energy than the transition state for the protection of the secondary hydroxyl at the sn-2 position, primarily due to reduced steric clash.

Furthermore, computational methods can elucidate the role of catalysts and solvents in directing the outcome of a reaction. For example, the choice of base in the etherification step to attach the octadecyl chain can influence the yield and purity of the final product. Molecular dynamics simulations can provide insights into the solvation of reactants and intermediates, helping to rationalize the observed experimental outcomes.

Example of Predicted Reaction Selectivity

The following table provides a hypothetical comparison of calculated activation energies for the tritylation of glycerol, illustrating how computational methods can predict regioselectivity.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Selectivity
Tritylation at sn-3 (primary)15.2High
Tritylation at sn-2 (secondary)21.5Low

This table contains hypothetical data for illustrative purposes.

Rational Design of Novel Glycerolipid Structures based on Molecular Simulations

Molecular simulations are a cornerstone of the rational design of novel glycerolipid structures with desired physicochemical properties. acs.org Starting from a known molecule like this compound, researchers can systematically modify its structure in silico and predict how these changes will affect its behavior, for example, as part of a lipid bilayer or as a drug delivery vehicle.

One area of interest is the design of ether lipids with modified headgroups. The trityl group in this compound is a synthetic protecting group, but its bulkiness can be used as a model for designing lipids with large, non-polar headgroups. Molecular dynamics simulations can predict how such lipids would pack in a membrane, their effect on membrane fluidity, and their potential to form non-lamellar phases, which are important in biological processes like membrane fusion. nih.gov

Another avenue for rational design is the modification of the alkyl chain. By introducing unsaturation or branching into the octadecyl chain, one can tune the melting point and packing properties of the resulting glycerolipids. Simulations can predict these properties, saving significant synthetic effort by prioritizing the most promising candidate molecules for experimental validation.

Hypothetical Design Parameters for Novel Glycerolipids

The table below illustrates how computational predictions could guide the design of new glycerolipids based on the structure of this compound.

Structural ModificationPredicted Effect on Membrane Properties (from MD simulations)Potential Application
Replacement of trityl with a smaller, polar headgroupIncreased membrane fluidity, potential for micelle formationSolubilizing agent
Introduction of a cis-double bond in the octadecyl chainLowered phase transition temperature, increased membrane fluidityComponent of low-temperature stable liposomes
Replacement of ether linkage with a thioether linkageAltered hydrogen bonding capacity, potential for redox activitySensor applications

This table is a hypothetical illustration of the rational design process.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-octadecyl-3-trityl-glycerol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves regioselective protection of the glycerol backbone. A trityl group is introduced at the sn-3 position via reaction with trityl chloride under anhydrous conditions, followed by alkylation of the sn-1 hydroxyl with octadecyl bromide using a base like NaH. Enantiomeric purity is achieved using chiral column chromatography (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Monitor intermediates by TLC (silica gel, Rf ~0.5 in hexane:EtOAc 8:2) .

Q. How can lipid extraction protocols be adapted to isolate this compound from complex biological matrices?

  • Methodological Answer : Use a modified Folch extraction: homogenize tissue in chloroform:methanol (2:1 v/v), centrifuge, and recover the organic phase. Remove phospholipids via silica gel column chromatography (elute with chloroform:methanol 9:1). Final purification employs preparative HPLC (C18 column, acetonitrile:water 95:5) to separate the target compound from neutral lipid contaminants .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies the trityl proton resonance (δ 7.2–7.4 ppm, aromatic) and octadecyl chain (δ 0.8–1.6 ppm). ¹³C NMR confirms the trityl carbons (δ 140–145 ppm) and glycerol backbone (δ 60–75 ppm).
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode ([M+Na]⁺) provides molecular weight validation (expected m/z ~803.6).
  • Polarimetry : Verify enantiopurity ([α]D²⁵ = +12.5° in chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar solvents?

  • Methodological Answer : Discrepancies arise from trace moisture or impurities. Conduct solubility tests under controlled humidity (e.g., glovebox). Use dynamic light scattering (DLS) to detect micelle formation in solvents like THF or DMSO. Compare with computational solubility parameters (Hansen solubility sphere) derived from molecular dynamics simulations .

Q. What experimental strategies optimize the stability of (R)-1-ooctadecyl-3-trityl-glycerol under oxidative or thermal stress?

  • Methodological Answer :

  • Oxidative Stability : Add butylated hydroxytoluene (BHT, 0.01% w/w) and store under argon. Monitor peroxide formation via iodometric titration.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 5°C/min under N₂. Use differential scanning calorimetry (DSC) to identify phase transitions. Store at −20°C in amber vials with desiccants .

Q. How do steric effects from the trityl group influence the compound’s interaction with lipid bilayers in membrane models?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Compare with molecular dynamics simulations (e.g., GROMACS) to assess insertion depth. Fluorescence quenching assays with diphenylhexatriene (DPH) quantify membrane fluidity changes. The trityl group reduces lateral diffusion coefficients by ~40% compared to untritylated analogs .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield or purity assays?

  • Methodological Answer : Apply a nested ANOVA to compare batch-to-batch variability. Use Grubbs’ test to identify outliers in HPLC purity data (>98% required). For chiral purity, report 95% confidence intervals from triplicate polarimetry measurements .

Q. How can researchers address conflicting NMR assignments for glycerol backbone protons in related tritylated lipids?

  • Methodological Answer : Perform 2D-COSY and HSQC experiments to resolve overlapping signals. Compare with DFT-calculated chemical shifts (e.g., Gaussian09 B3LYP/6-31G*). Use deuterated analogs (e.g., d₃-trityl) to simplify splitting patterns .

Ethical and Reporting Standards

Q. What documentation is critical for ensuring traceability in synthesis or purification protocols?

  • Methodological Answer : Maintain detailed logs of reaction conditions (temperature, solvent grade, catalyst lot numbers). Include raw chromatograms (HPLC/GC), NMR FID files, and mass spectra in supplementary materials. Adhere to FAIR data principles for public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.